6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one is a complex heterocyclic compound characterized by a fused pyrrole and triazine structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors and other pharmaceutical agents. The unique arrangement of nitrogen atoms within its structure allows it to engage in various biochemical interactions, making it a valuable target for drug discovery.
The compound is derived from the broader class of pyrrolo[2,1-F][1,2,4]triazines, which are known for their diverse biological activities. These compounds can be synthesized through various methods involving pyrrole and triazine derivatives as starting materials. Notably, 6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one has been referenced in several studies focusing on drug design and synthesis processes .
6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one belongs to the class of heterocyclic compounds, specifically categorized under triazines due to the presence of three nitrogen atoms in its structure. It is also classified as a pyrrole derivative, highlighting its dual heterocyclic nature.
The synthesis of 6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one typically involves several key steps:
The yield of this synthesis method can reach approximately 75% to 85%, depending on the specific conditions and reagents used. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one features a pyrrole ring fused with a triazine moiety. The compound's formula can be represented as CHNO.
Key structural data includes:
6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one can participate in various chemical reactions:
The reactivity of this compound is influenced by its electron-rich nitrogen atoms and the presence of functional groups that can stabilize intermediates during reactions .
The mechanism by which 6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one exerts its biological effects often involves interaction with specific kinase targets. For instance:
Studies have shown that derivatives of this compound exhibit significant inhibitory activity against various kinases such as VEGFR-2 and EGFR . For example, certain derivatives have demonstrated IC values in the low micromolar range against these targets.
6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one typically presents as a crystalline solid with moderate solubility in organic solvents.
Key chemical properties include:
Relevant data indicates that compounds within this class often display varied solubility profiles based on substituents attached to the core structure .
6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one has several notable applications in scientific research:
Research continues into optimizing this compound's structure for enhanced efficacy and selectivity against specific molecular targets .
Pyrrolo[2,1-f][1,2,4]triazines represent a specialized class of nitrogen-rich bicyclic heterocycles characterized by a fusion between pyrrole and triazine rings. This architecture features a unique N–N bond within the triazine moiety, conferring distinctive electronic properties and hydrogen-bonding capabilities critical for molecular recognition in drug design. The scaffold’s planar structure enables π-stacking interactions with biological targets, while the presence of multiple nitrogen atoms facilitates both hydrogen bond donation (e.g., N-H groups) and acceptance (e.g., carbonyl, ring nitrogens). For 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, the 6-hydroxy group introduces tautomerism, allowing existence as either 4-oxo (lactam) or 4-hydroxy (lactim) forms [3] [4]. This tautomeric flexibility enhances its ability to interact with diverse enzyme binding sites. The methyl substituent at C5 further modulates electron distribution and steric properties, fine-tuning the compound’s physicochemical behavior [2] [6].
Pyrrolotriazine scaffolds emerged prominently in medicinal chemistry during the early 2000s, paralleling advances in kinase inhibitor research. Initial explorations focused on simplified monocyclic triazines, but the fused bicyclic system offered improved target affinity and metabolic stability. The incorporation of the pyrrole ring addressed limitations of early triazine derivatives by enhancing membrane permeability and reducing polarity without compromising solubility. The specific hydroxy-substituted derivative 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one gained attention as a synthetic intermediate for protein kinase inhibitors, particularly in oncology applications [7]. Its structural complexity—combining hydrogen-bond donors/acceptors with aromatic character—made it a versatile precursor for structure-activity relationship (SAR) optimization. Development accelerated with commercial availability (e.g., CAS 872206-45-6) from suppliers like Arctom Scientific and ChemScene, enabling broader pharmacological exploration [2] [3].
The systematic naming of this compound requires careful attention to ring numbering and tautomeric states. According to IUPAC conventions, the parent system is pyrrolo[2,1-f][1,2,4]triazine, where the pyrrole ring is fused via bonds between its positions 2 and 3 and the triazine’s positions f (equivalent to 5 and 6). The substituent "6-hydroxy" denotes the hydroxyl group on the triazine ring, while "5-methyl" specifies the methyl group on the pyrrole moiety. The suffix "4(3H)-one" indicates the lactam tautomer predominates in solid states [3] [4]. However, nomenclature inconsistencies exist:
Table 1: Nomenclature Variations for 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Source | Systematic Name | CAS Registry | Notable Variation |
---|---|---|---|
ChemScene | 6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(1H)-one | 872206-45-6 | Uses 4(1H)-one tautomer |
Arctom Scientific | 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | 872206-45-6 | Specifies 4(3H)-one form |
Chemsrc | 6-hydroxy-5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one | 872206-45-6 | Omits tautomeric designation |
The pyrrolo[2,1-f][1,2,4]triazine core is strategically significant in kinase inhibitor development due to its ability to occupy adenine-binding pockets of ATP-binding enzymes. 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one serves as a key building block for anticancer agents, particularly those targeting tyrosine kinases involved in tumor proliferation and angiogenesis. Patent literature demonstrates its incorporation into molecules inhibiting FGFR (Fibroblast Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) families, with specific applications in esophageal carcinoma [7]. The hydroxy group at C6 enables hydrogen bonding with kinase hinge regions, while the methyl group at C5 provides steric control for selectivity. Additionally, its balanced physicochemical properties—molecular weight 165.15 g/mol, logP ~0.04, TPSA 70.39 Ų—align with Lipinski’s guidelines for drug-likeness, facilitating cellular permeability [3] [4]. Current research explores its utility in PROTACs (Proteolysis-Targeting Chimeras) and covalent inhibitors, leveraging the scaffold’s synthetic versatility for targeted protein degradation [7].
Table 2: Key Molecular Properties of 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Property | Value | Measurement Method/Source |
---|---|---|
Molecular Formula | C₇H₇N₃O₂ | High-resolution MS [3] |
Molecular Weight | 165.15 g/mol | Calculated from formula [4] |
Topological Polar Surface Area | 70.39 Ų | Computational modeling [4] |
logP (Partition Coefficient) | 0.04 (calc) | XLogP3 [4] |
Hydrogen Bond Donors | 2 | Chemsrc data [4] |
Hydrogen Bond Acceptors | 4 | PubChem descriptors [1] |
Table 3: Compound Index for Pyrrolotriazine Derivatives
Compound Name | CAS Registry | Molecular Formula |
---|---|---|
6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | 872206-45-6 | C₇H₇N₃O₂ |
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | 529508-54-1 | C₇H₇N₃O |
Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | Not Assigned | C₆H₅N₃O |
Table 4: Safety and Handling Indicators
Parameter | Information | Source |
---|---|---|
GHS Signal Word | Warning | ChemScene [2] |
Hazard Statements | H302-H315-H319-H335 | SDS [5] |
Precautionary Measures | Use respiratory/dermal/eye protection | LookChem [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: